![molecular formula C17H16N2O2 B12896449 2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol](/img/structure/B12896449.png)
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol is an organic compound that belongs to the class of benzoxazoles. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The presence of the dimethylamino group and the styryl moiety contributes to its distinct electronic and optical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-hydroxybenzoxazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of halogenated or substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for studying cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol involves its interaction with specific molecular targets and pathways. The compound exhibits strong intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) mechanisms, which contribute to its fluorescence and photophysical properties . These mechanisms enable the compound to act as an efficient fluorescent probe and photosensitizer.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methoxyphenyl)benzo[d]oxazol-6-amine: Another benzoxazole derivative with similar structural features but different functional groups.
2-(4-(Diphenylamino)styryl)benzothiazole: A related compound with a benzothiazole core instead of a benzoxazole core.
Uniqueness
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol stands out due to its unique combination of the dimethylamino group and the styryl moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring strong fluorescence and photostability.
Propiedades
Fórmula molecular |
C17H16N2O2 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C17H16N2O2/c1-19(2)13-6-3-12(4-7-13)5-10-17-18-15-9-8-14(20)11-16(15)21-17/h3-11,20H,1-2H3/b10-5+ |
Clave InChI |
QBCTYWWIMNZZSO-BJMVGYQFSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C=C(C=C3)O |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


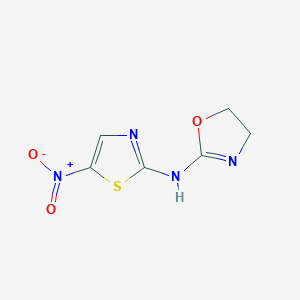
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
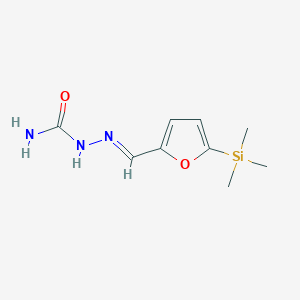
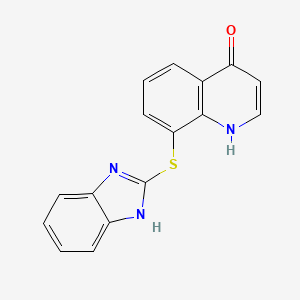

![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
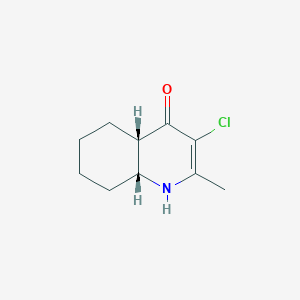
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
![Cyclopropa[3,4]pentaleno[1,2-B]pyrazine](/img/structure/B12896430.png)
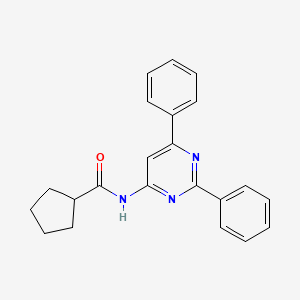
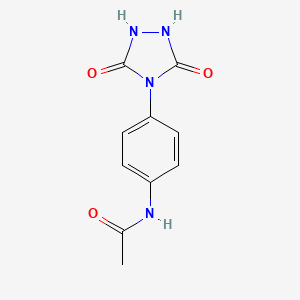
![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)
![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)
